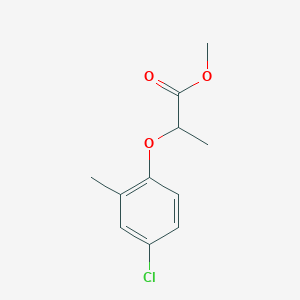

Mecoprop-methyl

Übersicht

Beschreibung

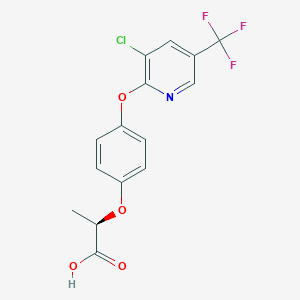

“Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is a chemical compound with the linear formula C11H13ClO3 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate, which can be used as a root retarder, has been reported . This method involves using L-ethyl lactate as a raw material to perform sulfonation with p-toluenesulfonyl chloride to obtain a corresponding sulfonyl ester compound. The sulfonyl ester compound then undergoes etherification with 4-chloro-o-cresol to obtain a corresponding aromatic ether ester compound. Finally, the ether ester compound undergoes ester exchange with n-octanol to obtain octyl ®-2-(4-chloro-2-methylphenoxy) propionate .Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is represented by the linear formula C11H13ClO3 .Physical And Chemical Properties Analysis

“Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is a solid substance . Its molecular weight is 228.67 g/mol.Wissenschaftliche Forschungsanwendungen

Synthese von Haushaltsherbiziden

Mecoprop-methyl wird häufig bei der Synthese von Haushaltsherbiziden verwendet. Eine Studie beschreibt eine synthetische Methode, die für Mecoprop-methylester unter Verwendung einer Phasentransferkatalyse mit fester Flüssigkeit mit Kaliumcarbonat als milder Base und Toluol als Lösungsmittel entwickelt wurde .

Schicksal in der Umwelt und Ökotoxizitätsanalyse

Die Eigenschaften der Verbindung, einschließlich Zulassungen, Umweltschicksal, Ökotoxizität und Auswirkungen auf die menschliche Gesundheit, sind entscheidend für ihren Einsatz in der Umweltwissenschaft .

Molekulargeprägte Polymere (MIPs) zur Extraktion von Herbiziden

This compound wurde bei der Herstellung von MIPs zur spezifischen Extraktion von Herbiziden aus wässrigen Lösungen verwendet. Diese Anwendung ist für die Umweltüberwachung und -sanierung von Bedeutung .

Photodegradationstudien

Es wurden Untersuchungen zum Einfluss von UV-Strahlung auf die spektralen Eigenschaften von this compound durchgeführt, die für das Verständnis seiner Stabilität und seines Abbaus in landwirtschaftlichen Umgebungen unerlässlich sind .

Wirkmechanismus

Target of Action

Mecoprop-methyl primarily targets broad-leaved weeds . It is used for post-emergence control of these weeds on grass .

Mode of Action

This compound is a selective, systemic herbicide . It is absorbed through the leaves of plants and then translocated to the roots . The compound mimics the plant hormone IAA (auxin), which leads to uncontrolled growth in broadleaf weeds, ultimately causing their death .

Biochemical Pathways

It is known that the compound interferes with the normal growth processes of plants by mimicking auxin, a key plant growth hormone .

Pharmacokinetics

It is known that the compound is rapidly broken down to mecoprop acid after application .

Result of Action

The primary result of this compound’s action is the death of broadleaf weeds . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .

Eigenschaften

IUPAC Name |

methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAULPFWIQKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863023 | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2786-19-8, 23844-56-6 | |

| Record name | Mecoprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPP ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecoprop methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23844-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N12A0WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

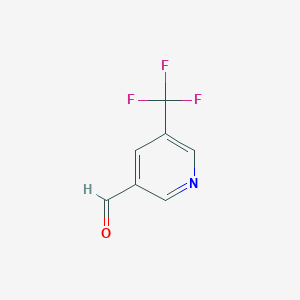

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Mecoprop methyl ester?

A1: Mecoprop methyl ester, also known as Mecoprop-methyl or MCPP ester, is primarily recognized for its herbicidal properties. [, ] It is commonly employed in both household and agricultural settings to control unwanted plant growth. [, ]

Q2: How is Mecoprop methyl ester detected and quantified in environmental samples?

A2: Researchers have developed highly sensitive methods for detecting and quantifying trace amounts of Mecoprop methyl ester in complex matrices like soil leachate. Gas chromatography coupled with electron-capture detection (GC-ECD) is a preferred technique due to its high sensitivity and ability to measure low concentrations (less than 1 µg/L) without extensive sample cleanup. [] Derivatization techniques, particularly using 2,2,2-trifluoroethanol (TFE), are crucial for enhancing the sensitivity of GC-ECD analysis. []

Q3: How does the chirality of Mecoprop methyl ester influence its degradation?

A3: Mecoprop methyl ester exists as two enantiomers, each exhibiting different susceptibility to degradation pathways. [] Studies employing enantiomer and stable isotope analyses reveal that enzymatic hydrolysis by lipases from microorganisms like Pseudomonas fluorescens and Candida rugosa demonstrates enantioselectivity. [] This implies that one enantiomer is preferentially degraded over the other, leading to enantiomeric enrichment in the remaining compound. [] This chiral selectivity highlights the importance of considering enantiomeric fate in environmental risk assessments.

Q4: Can the degradation of Mecoprop methyl ester be predicted using mathematical models?

A4: Yes, the degradation of Mecoprop methyl ester, particularly its enantioselective enzymatic hydrolysis, can be effectively described using the Rayleigh equation. [] This equation, commonly used to model isotope fractionation, has been successfully applied to depict the relationship between enantiomeric enrichment and the extent of Mecoprop methyl ester conversion during degradation. [] This approach offers valuable insights into degradation kinetics and aids in predicting the environmental fate of this herbicide.

Q5: Has the absolute configuration of Mecoprop methyl ester been determined?

A5: Yes, the absolute configuration of (+)-Mecoprop methyl ester, specifically (+)-methyl 2-(4-chloro-2-methylphenoxy)propanoate, has been unambiguously determined as (+)-(R) using vibrational circular dichroism (VCD) spectroscopy combined with ab initio calculations. [] This approach involved comparing experimental VCD spectra of the ester with theoretically predicted spectra for different conformers of (R)-Mecoprop methyl ester, confirming its absolute configuration. []

Q6: Are there efficient synthetic routes for Mecoprop methyl ester production?

A6: Researchers have developed a streamlined synthesis of Mecoprop methyl ester using solid-liquid phase transfer catalysis (S-L PTC). [] This method employs potassium carbonate (K₂CO₃) as a mild base and toluene as the solvent, achieving high conversion (95%) and 100% selectivity for the desired ester at 100°C. [] This synthetic strategy offers a practical and efficient route for Mecoprop methyl ester production.

Q7: Have kinetic models been developed for Mecoprop methyl ester synthesis?

A7: Yes, a novel kinetic model has been proposed specifically for the S-L PTC synthesis of Mecoprop methyl ester. [] This model accounts for the presence of a liquid product (the ester) and two solid co-products in the reaction mixture. [] Such models are invaluable for understanding reaction kinetics, optimizing reaction conditions, and scaling up production processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)